



# Application of Isomalt (Standard) in the Preparation of Orally Disintegrating Tablets (ODTs)

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Compound of Interest		
Compound Name:	Isomalt (Standard)	
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#### **Abstract**

Orally Disintegrating Tablets (ODTs) represent a significant advancement in oral drug delivery, offering enhanced convenience and compliance for patients who experience difficulty swallowing.[1][2] Isomalt, a polyol derived from sucrose, has emerged as a valuable excipient in the formulation of ODTs due to its excellent compressibility, pleasant taste, non-hygroscopic nature, and high flowability.[2][3][4] This document provides detailed application notes and protocols for the formulation of ODTs using standard grades of isomalt, primarily focusing on the direct compression method. Quantitative data from various studies are summarized, and key experimental procedures are outlined to guide researchers in developing robust and effective ODT formulations.

#### Introduction to Isomalt in ODTs

An ODT is a solid dosage form that disintegrates or dissolves rapidly in the oral cavity without the need for water.[1][5] The selection of appropriate excipients is critical to achieving the desired characteristics of an ODT, such as rapid disintegration, sufficient hardness, and low friability. Isomalt, a disaccharide alcohol, is a multifunctional excipient that acts as a filler and a binder.[1] It is a mixture of two stereoisomers: 6-O- $\alpha$ -D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- $\alpha$ -D-glucopyranosyl-D-mannitol (1,1-GPM).[1][3]



Pharmaceutical grades of isomalt, such as galenIQ<sup>™</sup> 720 and 721, are specifically designed for direct compression.[1] These grades differ in their solubility, which in turn affects the disintegration time of the final tablet.[1] galenIQ<sup>™</sup> 721, having a higher solubility, is often preferred for achieving very fast disintegration times.[1][6] Isomalt's pleasant sweetness and cooling sensation in the mouth also contribute to a positive sensory experience for the patient. [2][4]

Key Advantages of Isomalt in ODTs:

- Excellent Compressibility: Allows for the formation of hard tablets at low compression forces. [2][7]
- High Flowability: Ensures uniform die filling and tablet weight consistency, which is crucial for both high and low dosage formulations.[1]
- Pleasant Taste and Mouthfeel: Improves patient acceptance and compliance.[1][2]
- Low Hygroscopicity: Contributes to the stability of moisture-sensitive drugs and the final tablet formulation.[2]
- Multifunctionality: Serves as both a filler and a binder, simplifying the formulation.[1]

# **Experimental Protocols**

The most common and cost-effective method for preparing isomalt-based ODTs is direct compression.[1][8] This method involves the simple blending of the active pharmaceutical ingredient (API), isomalt, a superdisintegrant, and a lubricant, followed by compression.

#### **Materials and Equipment**

- Filler/Binder: Isomalt (e.g., galenIQ™ 721)
- Superdisintegrant: Crospovidone, Croscarmellose Sodium, or Sodium Starch Glycolate
- Lubricant: Magnesium Stearate
- Active Pharmaceutical Ingredient (API): As required



- Blender: V-blender or Turbula mixer
- Tablet Press: Rotary tablet press (instrumented for data collection if possible)
- Testing Equipment:
  - Tablet hardness tester
  - Friability tester
  - Disintegration tester
  - Dissolution testing apparatus

## **Protocol for ODT Preparation by Direct Compression**

This protocol is a general guideline and may require optimization based on the specific API and desired tablet characteristics.

- Pre-blending:
  - Weigh the required quantities of Isomalt (e.g., galenIQ™ 721), API, and superdisintegrant.
  - Geometrically mix the API with a portion of the isomalt to ensure content uniformity, especially for low-dose APIs.
  - Transfer the mixture to a blender and add the remaining isomalt and the superdisintegrant.
  - Blend for 15 minutes to achieve a homogenous mixture.
- Lubrication:
  - Add the weighed amount of magnesium stearate (typically 0.5% 1.0% w/w) to the powder blend.[1][3]
  - Blend for an additional 2-5 minutes. Avoid over-blending, as this can negatively impact tablet hardness and disintegration time.
- Compression:

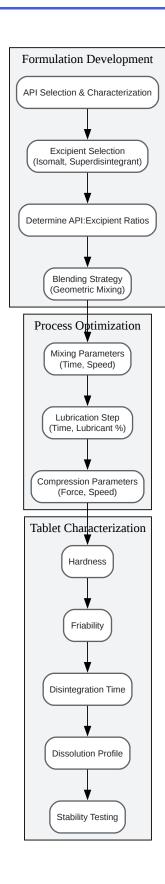


- Set up the rotary tablet press with the appropriate tooling (e.g., 12 mm concave tooling).[1]
- Transfer the final blend to the hopper of the tablet press.
- Compress the blend into tablets at a target weight (e.g., 600 mg) and apply a specific compression force (e.g., 3-11 kN).[1]
- Adjust the compression force to achieve the target tablet hardness.
- Tablet Evaluation:
  - Perform in-process controls and final quality control tests as described in section 4.

## **Formulation Development Workflow**

The following diagram illustrates a typical workflow for developing an isomalt-based ODT.





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Caption: Workflow for Isomalt ODT Formulation and Characterization.



## **Quantitative Data and Tablet Properties**

The performance of isomalt-based ODTs is highly dependent on the formulation composition, especially the type and concentration of the superdisintegrant.

#### **Effect of Superdisintegrants**

Studies have shown that the addition of superdisintegrants significantly reduces the disintegration time of isomalt-based tablets.[1] While tablets made with isomalt alone can disintegrate within 200-500 seconds, the inclusion of a superdisintegrant is necessary to meet the typical ODT requirement of disintegration within 30-60 seconds.[1][9]

Table 1: Impact of Superdisintegrant Type on Disintegration Time of Isomalt (galenIQ™ 721) Placebo Tablets

Superdisintegr ant (w/w)	Concentration	Tablet Hardness (N)	Disintegration Time (s)	Reference
None	0%	~60	200 - 500	[1]
Croscarmellose Sodium	2%	~60	30 - 40	[1]
Crospovidone	3%	Not dependent	< 20	[1][6]
Sodium Starch Glycolate	2-3%	Not specified	No significant improvement	[1]

Data synthesized from literature.[1][6] Tablet hardness was maintained at approximately 60 N for comparison where specified.

#### Compression Force vs. Tablet Properties

The mechanical strength (hardness) of the tablet is directly influenced by the compression force, which in turn can affect the disintegration time.

Table 2: Influence of Compression Force on Isomalt (galenIQ™ 721) Placebo Tablets with 3% Crospovidone



Compression Force (kN)	Tablet Crushing Strength (N)	Disintegration Time (s)	Friability (%)
3	43	< 20	< 1.0
5	70	< 20	< 1.0
7	90	< 20	< 1.0
9	108	< 20	< 1.0
11	123	< 20	< 1.0

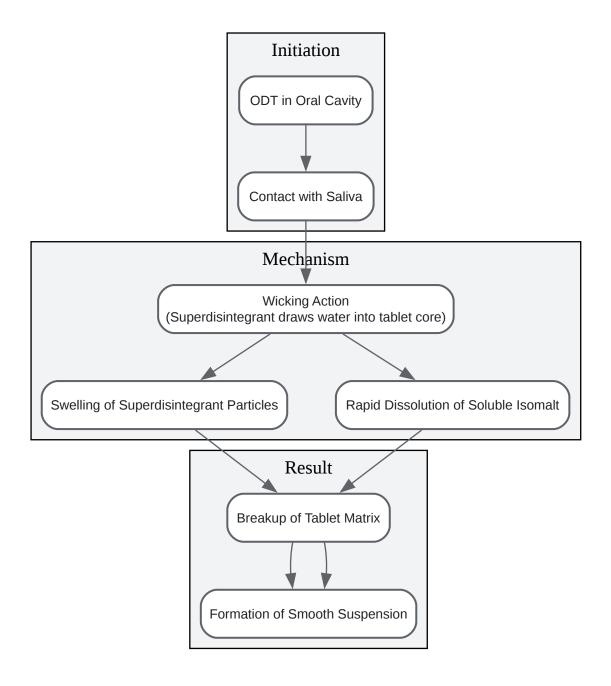
Data adapted from a study by Berghof et al.[1] Friability for all tested formulations was within the pharmacopeial requirement of <1%.

As shown in the table, for formulations containing crospovidone, the disintegration time remains very short and is largely independent of the tablet's mechanical strength within the tested range.[1][6]

# **Mechanism of Rapid Disintegration in Isomalt ODTs**

The rapid disintegration of isomalt-based ODTs is a synergistic effect of the properties of isomalt and the action of the superdisintegrant.





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Caption: Mechanism of Isomalt ODT Disintegration.

- Wetting and Wicking: Saliva is rapidly drawn into the porous tablet structure by the wicking action of the superdisintegrant.
- Swelling/Strain Recovery: Superdisintegrant particles (like crospovidone) swell or recover their shape, generating internal pressure that breaks the tablet apart.



 Isomalt Dissolution: The high water solubility of isomalt (especially grade 721) causes the tablet matrix to dissolve quickly, further weakening the structure and facilitating rapid disintegration.[1][10]

#### Conclusion

Standard grades of isomalt, particularly the more soluble galenIQ<sup>™</sup> 721, are highly effective excipients for the formulation of orally disintegrating tablets by direct compression. The combination of isomalt's excellent tableting properties and pleasant taste with an effective superdisintegrant, such as crospovidone, allows for the production of mechanically strong ODTs with disintegration times of less than 20 seconds.[1][6] The provided protocols and data serve as a comprehensive guide for the development and optimization of isomalt-based ODTs, enabling the formulation of patient-friendly oral dosage forms.

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